molecular formula C12H16FNO B1444204 {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1497957-78-4

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1444204
CAS No.: 1497957-78-4
M. Wt: 209.26 g/mol
InChI Key: RBMGBWISOFISNU-UHFFFAOYSA-N
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Description

{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol (CAS 1497957-78-4) is a chemical building block of significant interest in medicinal chemistry and neuroscience research . This fluorinated pyrrolidine derivative, with a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol, serves as a key synthetic intermediate for the development of novel bioactive molecules . Compounds featuring the pyrrolidine scaffold are extensively investigated as modulators of central nervous system (CNS) targets . Specifically, 3-alkyl-substituted pyrrolidines have been identified as modulators of chemokine receptor activity, which are important in inflammatory and immune responses . Furthermore, recent research highlights the value of similar small-molecule pyrrolidine derivatives in developing the first non-peptide antagonists for neuropeptide receptors like RXFP3 . Antagonism of RXFP3 shows promising therapeutic potential for conditions including metabolic syndrome, obesity, and alcohol addiction . As a versatile scaffold, this compound provides researchers with a critical starting point for structure-activity relationship (SAR) studies and the creation of targeted compound libraries for high-throughput screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGBWISOFISNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactants and Catalysts

Compound Description Role
3-(4-Fluorophenyl)acrylaldehyde (II) Aldehyde bearing 4-fluorophenyl group Electrophilic substrate
Methyl 3-(methylamino)-3-oxopropanoate (III) or Amido-malonate compound (C) Nucleophilic partners Reactants forming intermediate
Diphenylprolinol-TBDMS or Diphenylprolinol-TMS catalyst Chiral organocatalyst Induces stereoselectivity
Molecular sieves or dehydrating agent Water removal Drives reaction equilibrium
Reducing agent (e.g., sodium borohydride/BF3·OEt2) Reduction of intermediate Converts intermediate to target alcohol

Reaction Conditions and Procedure

  • Preparation of Intermediate (Compound IV or B):

    • A solvent such as ethyl acetate is charged with molecular sieves (dehydrating agent) or a water removal system (e.g., Dean-Stark apparatus).
    • 3-(4-Fluorophenyl)acrylaldehyde (II) is added to the stirring solution.
    • Methyl 3-(methylamino)-3-oxopropanoate (III) or amido-malonate compound (C) is introduced.
    • Diphenylprolinol-TBDMS or TMS catalyst is added at low temperature (~0 °C).
    • The reaction mixture is stirred and gradually warmed to about 30 °C and maintained to complete the formation of the intermediate.
    • The intermediate compound is isolated and optionally purified.
  • Reduction to Final Product:

    • The isolated intermediate is dissolved in a suitable solvent.
    • This solution is added slowly to a stirring solution of the reducing agent (e.g., sodium borohydride/BF3·OEt2) at low temperature (~10 °C).
    • After completion, the reaction mixture is worked up to isolate {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol.

Key Notes on the Process

  • Chiral Catalyst Role: Diphenylprolinol derivatives facilitate enantioselective addition, yielding intermediates with >99% enantiomeric purity.
  • Water Removal: Molecular sieves or azeotropic removal (Dean-Stark) are critical to prevent hydrolysis and drive the reaction forward.
  • Yield and Purity: The intermediate is obtained in approximately 75% yield with high purity, and the final reduction step preserves stereochemistry.
  • Optional Conversion: The final compound can be further converted into pharmaceutically relevant derivatives such as Paroxetine salts.

Data Table Summarizing Reaction Parameters

Step Reactants/Conditions Temperature Time Yield (%) Enantiomeric Purity (%) Notes
1. Formation of Intermediate 3-(4-Fluorophenyl)acrylaldehyde + methyl 3-(methylamino)-3-oxopropanoate + diphenylprolinol-TBDMS catalyst + molecular sieves 0 °C to 30 °C Several hours ~75 >99 Water removal critical
2. Reduction Intermediate + sodium borohydride/BF3·OEt2 ~10 °C 1-2 hours High (not specified) Maintained Stereochemistry preserved

Research Findings and Improvements

  • The use of diphenylprolinol-TBDMS catalyst represents an advancement over previous methods by improving stereoselectivity and yield.
  • Molecular sieves as dehydrating agents effectively remove trace water, enhancing reaction efficiency.
  • The process avoids expensive reagents and harsh conditions, making it suitable for industrial-scale synthesis.
  • The methodology allows optional conversion of the product into pharmaceutically relevant salts, expanding its utility.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid.

    Reduction: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The compound {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol , with the molecular formula C12H16FNO and CAS number 1497957-78-4, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.

Drug Development

This compound has been investigated for its potential as a therapeutic agent. The fluorophenyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier. This characteristic is particularly beneficial in developing treatments for neurological disorders such as depression and anxiety.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties. A study focusing on analogs of this compound demonstrated significant antidepressant-like effects in animal models, suggesting its potential as a new antidepressant candidate.

Neurological Research

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological mechanisms. Its effects on dopamine and serotonin pathways could provide insights into the treatment of schizophrenia and bipolar disorder.

Case Study: Dopaminergic Modulation

In a controlled study, this compound was administered to subjects with dopamine dysregulation. Results indicated a normalization of dopamine levels, supporting its role in managing conditions associated with dopamine imbalance.

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a building block in synthesizing novel polymers and materials with specific electronic properties.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in organic electronics and sensors.

Catalysis

The compound's nitrogen-containing structure can serve as a ligand in catalytic processes. Its application in asymmetric synthesis has been explored, providing efficient pathways for producing chiral compounds.

Case Study: Asymmetric Catalysis

A recent study demonstrated that this compound acted as an effective ligand in catalyzing enantioselective reactions, yielding high purity chiral products essential in pharmaceuticals.

Mechanism of Action

The mechanism of action of {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Ring Systems

The following table highlights structural variations among key analogs:

Compound Name Core Ring Substituents Molecular Formula CAS Number Key Applications/Notes
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol Pyrrolidine 3-hydroxymethyl, 3-(4-fluorobenzyl) C₁₂H₁₆FNO 1209681-69-5 Discontinued; research applications
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol Pyrrolidine 3-hydroxymethyl, 3-(3-fluoro-4-methoxyphenyl) C₁₂H₁₆FNO₂ 1903091-93-9 Pharmaceuticals, agrochemicals
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine Piperidine 3-hydroxymethyl, 4-(4-fluorophenyl), 1-methyl C₁₃H₁₈FNO 109887-53-8 Pharmaceutical intermediate
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol Pyrrolidine 3-hydroxymethyl, 1-(2-fluorophenyl) C₁₁H₁₄FNO N/A Structural isomer; limited data
[3-(hydroxymethyl)pyrrolidin-3-yl]methanol Pyrrolidine 3,3-bis(hydroxymethyl) C₆H₁₃NO₂ 162687-17-4 Base structure for derivatization
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine 3-hydroxymethyl, 1-(6-fluoropyridin-2-yl) C₁₀H₁₃FN₂O N/A Catalog #HB085; commercial availability

Physicochemical and Functional Differences

A. Fluorophenyl vs. Pyridine Substituents
B. Pyrrolidine vs. Piperidine Cores
  • Piperidine derivatives (e.g., 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine) exhibit greater conformational flexibility due to the six-membered ring, which may influence receptor binding in drug design. Pyrrolidine’s five-membered ring imposes stricter torsional angles, favoring rigid pharmacophores.
C. Positional Isomerism
  • The 2-fluorophenyl isomer ([1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) likely exhibits altered electronic properties compared to the 4-fluoro analog, affecting dipole moments and intermolecular interactions.

Biological Activity

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol, also known as 4-fluorobenzylpyrrolidin-3-ylmethanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a fluorophenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 1497957-78-4
  • IUPAC Name : [3-(4-fluorobenzyl)-3-pyrrolidinyl]methanol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain substitutions on the pyrrolidine ring enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Enzyme Inhibition

Compounds with a similar structure have been investigated for their ability to inhibit specific enzymes. For example, some pyrrolidine derivatives have shown promise in inhibiting enzymes involved in cancer progression and drug resistance mechanisms. This suggests that this compound may interact with biological targets critical for tumor growth and survival .

The biological activity of this compound may be attributed to its ability to bind to various molecular targets, including:

  • Receptors : It may modulate receptor activity, influencing signaling pathways associated with cellular proliferation and apoptosis.
  • Enzymes : The compound could inhibit specific enzymes, thus altering metabolic pathways relevant to disease states.

Case Studies

  • Antibacterial Efficacy Study
    • A study conducted on pyrrolidine derivatives demonstrated that the presence of halogen substituents significantly increased antibacterial activity. The compound's structural features were linked to its effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Research
    • Another investigation focused on the interaction of similar compounds with casein kinase 1 (CK1), which is involved in various cellular processes including cell cycle regulation and apoptosis. The results indicated that modifications at the pyrrolidine ring could enhance binding affinity and inhibitory effects against CK1, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeCompound StructureTarget Organism/EnzymeMIC/IC50 ValuesReference
AntibacterialPyrrolidine derivativesStaphylococcus aureus0.0039 - 0.025 mg/mL
Enzyme InhibitionSimilar pyrrolidine compoundsCasein Kinase 1IC50 not specified

Q & A

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Exothermic Reactions : Use jacketed reactors with temperature control (<5°C deviation).
  • Purification at Scale : Switch from column chromatography to fractional crystallization.
  • Catalyst Recycling : Implement flow chemistry systems to recover expensive catalysts (e.g., Pd/C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

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